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Compound of Interest
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Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target
implicated in a variety of physiological and pathophysiological processes, including
inflammatory and neuropathic pain, cancer, and metabolic disorders.[1][2] Initially
deorphanized as a putative cannabinoid receptor, GPR55 is now known to be activated by the
endogenous lipid ligand L-a-lysophosphatidylinositol (LP1).[1][3][4] The development of
selective antagonists is crucial for elucidating the precise biological roles of GPR55 and for
validating its potential as a drug target. While information on a specific compound designated
SB-237376 is not available in the current scientific literature, this guide provides an in-depth
overview of well-characterized, selective GPR55 antagonists, focusing on their
pharmacological data, the experimental protocols used for their identification, and the complex
signaling pathways they modulate.

GPR55 Signaling Pathways

GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike
classical cannabinoid receptors, GPR55 primarily couples to Gal12/13 and Gaq G-proteins.[4]
[5][6] This coupling leads to the activation of downstream effectors including RhoA,
phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[4][6]
Furthermore, GPR55 signaling modulates the activity of key transcription factors such as NFAT
(nuclear factor of activated T-cells), NF-kB (nuclear factor-kappa B), and CREB (CAMP
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response element-binding protein), and stimulates the phosphorylation of extracellular signal-
regulated kinases (ERK1/2).[3][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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antagonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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